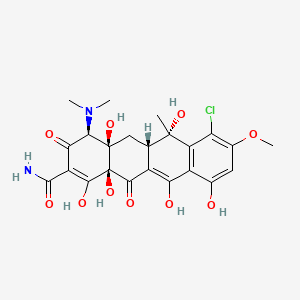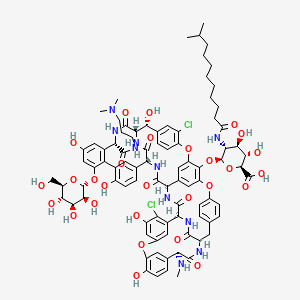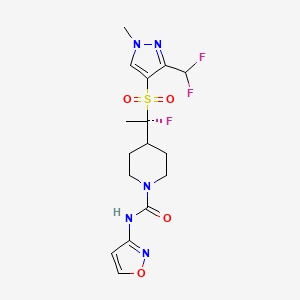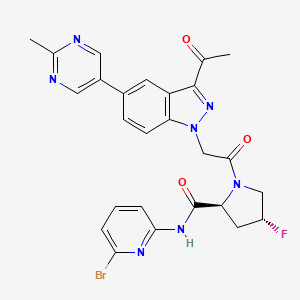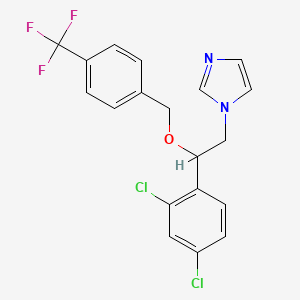
DD-03-171
Vue d'ensemble
Description
DD-03-171 est un dégradeur puissant et sélectif de la tyrosine kinase de Bruton, IKFZ1 et IKFZ3. Il a montré des effets antiprolifératifs significatifs sur les cellules de lymphome à cellules du manteau .
Applications De Recherche Scientifique
DD-03-171 has several scientific research applications, particularly in the field of cancer research. It has been shown to suppress Bruton tyrosine kinase signaling and proliferation in mantle cell lymphoma cells by degrading Bruton tyrosine kinase, IKFZ1, and IKFZ3 . This compound also exhibits efficacy against ibrutinib-resistant cancer cells, making it a valuable tool for studying drug resistance mechanisms . Additionally, this compound has been used in xenograft models to reduce tumor burden and extend survival, highlighting its potential therapeutic applications .
Mécanisme D'action
Target of Action
DD-03-171 is a potent and selective degrader of Bruton’s tyrosine kinase (BTK), IKFZ1, and IKFZ3 . These are three validated targets in B-cell malignancies . BTK is a TEC-family nonreceptor tyrosine kinase that signals downstream of numerous cellular receptors, including the B-cell receptor (BCR), toll-like receptors, and Fc receptors .
Mode of Action
This compound degrades BTK in a proteasome- and cereblon (CRBN)-dependent manner . The BTK inhibitor portion of this compound is derived from CGI1746, and this is conjugated to thalidomide using a saturated hydrocarbon linker to create the hybrid molecule . This compound suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 .
Biochemical Pathways
The degradation of BTK by this compound results in potent suppression of signaling and proliferation in cancer cells . BTK transduces constitutive signaling downstream of the BCR in many B-cell malignancies . Therefore, the degradation of BTK by this compound disrupts this signaling pathway, leading to antiproliferative effects.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is potent and selective, with an IC50 of 5.1 nM . It is also known to be soluble in DMSO .
Result of Action
This compound exhibits potent antiproliferative effects on lymphoma cells in vitro and on patient-derived xenografts in vivo . It reduces tumor burden and extends survival in lymphoma patient-derived xenograft models . Moreover, it can degrade Ibrutinib-resistant C481S-BTK mutant cancer cells .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of the proteasome and CRBN, which are required for its mechanism of action . .
Analyse Biochimique
Biochemical Properties
DD-03-171 plays a crucial role in biochemical reactions by specifically targeting and degrading BTK. It interacts with several biomolecules, including BTK, IKZF1, and IKZF3. The interaction with BTK is particularly significant as it leads to the degradation of this kinase, thereby inhibiting its signaling pathways. This compound binds to BTK with high affinity, resulting in its ubiquitination and subsequent proteasomal degradation .
Cellular Effects
This compound exerts profound effects on various cell types, particularly B-cells. It influences cell function by disrupting BTK signaling pathways, which are essential for B-cell development and function. This disruption leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In mantle cell lymphoma cells, this compound has been shown to inhibit cell growth and induce cell death by degrading BTK, IKZF1, and IKZF3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BTK, leading to the recruitment of the E3 ubiquitin ligase complex. This complex ubiquitinates BTK, marking it for degradation by the proteasome. Additionally, this compound affects other proteins such as IKZF1 and IKZF3, contributing to its antiproliferative effects. The degradation of these proteins disrupts critical signaling pathways, resulting in reduced cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade over extended periods. In vitro studies have shown that this compound induces rapid degradation of BTK within hours of treatment, with sustained effects observed over several days. Long-term studies in vivo have demonstrated that this compound can significantly slow tumor growth in mantle cell lymphoma models .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its degradation and elimination. It interacts with enzymes such as cytochrome P450s, which metabolize the compound into various metabolites. These metabolites are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues. The compound’s localization within cells is critical for its activity, as it needs to reach the cytoplasm to interact with BTK and other target proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects by degrading BTK and other target proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its function, as it needs to be in proximity to its target proteins to induce their degradation .
Méthodes De Préparation
La synthèse du DD-03-171 implique la conjugaison d'un inhibiteur sélectif de la tyrosine kinase de Bruton à la thalidomide en utilisant un lieur de chaîne hydrocarbonée saturée . La voie de synthèse comprend plusieurs étapes de synthèse organique, y compris la formation de liaison amide et des stratégies de protection-déprotection. Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliqueraient probablement des techniques de synthèse organique à grande échelle et des processus de purification pour assurer une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
DD-03-171 subit principalement des réactions de dégradation plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il fonctionne en se liant à la tyrosine kinase de Bruton et en recrutant une ligase E3 ubiquitine, ce qui conduit à l'ubiquitination et à la dégradation protéasomique ultérieure de la protéine cible . Les réactifs courants utilisés dans ces réactions comprennent l'inhibiteur sélectif de la tyrosine kinase de Bruton et la thalidomide, ainsi que divers solvants et catalyseurs nécessaires aux étapes de synthèse.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il a été démontré qu'il supprimait la signalisation et la prolifération de la tyrosine kinase de Bruton dans les cellules de lymphome à cellules du manteau en dégradant la tyrosine kinase de Bruton, IKFZ1 et IKFZ3 . Ce composé présente également une efficacité contre les cellules cancéreuses résistantes à l'ibrutinib, ce qui en fait un outil précieux pour étudier les mécanismes de résistance aux médicaments . De plus, this compound a été utilisé dans des modèles de xénogreffes pour réduire la charge tumorale et prolonger la survie, soulignant ses applications thérapeutiques potentielles .
Mécanisme d'action
Il se lie à la tyrosine kinase de Bruton et recrute une ligase E3 ubiquitine, qui marque la protéine cible avec des molécules d'ubiquitine . Cette ubiquitination marque la protéine pour la dégradation par le protéasome, réduisant efficacement les niveaux de tyrosine kinase de Bruton, IKFZ1 et IKFZ3 dans la cellule . Cette dégradation conduit à la suppression des voies de signalisation qui sont essentielles à la prolifération et à la survie des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
DD-03-171 est unique en sa capacité à dégrader plusieurs cibles, y compris la tyrosine kinase de Bruton, IKFZ1 et IKFZ3 . Des composés similaires comprennent d'autres PROTAC conçus pour dégrader des protéines spécifiques, telles que DD-03-007, qui utilise un lieur de polyéthylène glycol au lieu d'une chaîne hydrocarbonée saturée . Un autre composé similaire est l'inhibiteur sélectif de la tyrosine kinase de Bruton, l'ibrutinib, qui inhibe la tyrosine kinase de Bruton mais ne la dégrade pas . La capacité du this compound à dégrader plusieurs cibles et à surmonter la résistance aux médicaments le distingue de ces autres composés .
Propriétés
Numéro CAS |
2366132-45-6 |
|---|---|
Formule moléculaire |
C55H62N10O8 |
Poids moléculaire |
991.1 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69) |
Clé InChI |
QBPVFCNYKUENHU-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?
A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []
Q2: Beyond BTK, are there other proteins targeted by this compound?
A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []
Q3: What preclinical data supports the efficacy of this compound?
A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []
Q4: Does this compound show activity in other cell types besides MCL cells?
A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
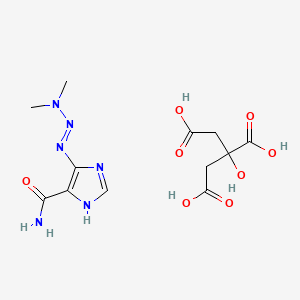
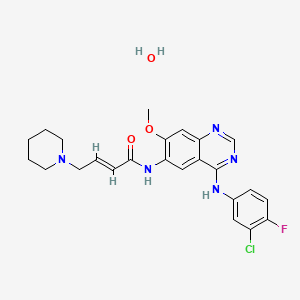
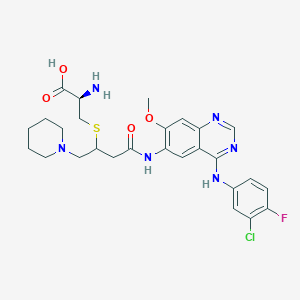
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
